molecular formula C14H16F2O4 B14231392 Diethyl [(2,6-difluorophenyl)methyl]propanedioate CAS No. 401940-16-7

Diethyl [(2,6-difluorophenyl)methyl]propanedioate

Cat. No.: B14231392
CAS No.: 401940-16-7
M. Wt: 286.27 g/mol
InChI Key: YCBKWWTVAKOMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(2,6-difluorophenyl)methyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₄F₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 2,6-difluorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2,6-difluorophenyl)methyl]propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,6-difluorophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Solvents: Ethanol, methanol, dichloromethane.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Resulting from hydrolysis of the ester groups.

    Substituted Monocarboxylic Acids: Produced via decarboxylation reactions.

Scientific Research Applications

Diethyl [(2,6-difluorophenyl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(2,6-difluorophenyl)methyl]propanedioate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler ester of propanedioic acid, lacking the difluorophenyl group.

    Ethyl Acetoacetate: Another ester used in similar synthetic applications but with different reactivity due to the presence of a keto group.

Uniqueness

Diethyl [(2,6-difluorophenyl)methyl]propanedioate is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

CAS No.

401940-16-7

Molecular Formula

C14H16F2O4

Molecular Weight

286.27 g/mol

IUPAC Name

diethyl 2-[(2,6-difluorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H16F2O4/c1-3-19-13(17)10(14(18)20-4-2)8-9-11(15)6-5-7-12(9)16/h5-7,10H,3-4,8H2,1-2H3

InChI Key

YCBKWWTVAKOMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1F)F)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.